molecular formula C12H13ClO3 B2640519 Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate CAS No. 154606-03-8

Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate

Cat. No.: B2640519
CAS No.: 154606-03-8
M. Wt: 240.68
InChI Key: VZYFZSDHRISNDV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate: is an organic compound with the molecular formula C12H13ClO3 It is a derivative of benzoic acid, featuring a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring

Scientific Research Applications

Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate typically involves the esterification of 2-chloro-4-(cyclopropylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(cyclopropylmethoxy)benzoic acid if hydroxide is the nucleophile.

    Oxidation: 2-chloro-4-(cyclopropylmethoxy)benzoic acid.

    Reduction: 2-chloro-4-(cyclopropylmethoxy)benzyl alcohol.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

    Methyl 2-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    Methyl 2-chloro-4-ethoxybenzoate: Features an ethoxy group instead of a cyclopropylmethoxy group.

    Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate: The compound of interest.

Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

methyl 2-chloro-4-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-15-12(14)10-5-4-9(6-11(10)13)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFZSDHRISNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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